Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- is a complex organic compound that features a phenol group attached to an indazole ring system. The presence of the trifluoromethyl group and the phenylmethyl substituent on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the indazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The phenylmethyl group can be added through Friedel-Crafts alkylation. The final step involves the attachment of the phenol group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to hydroquinones under reducing conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the indazole ring can participate in π-π stacking interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Indazole: Shares the indazole ring but lacks the phenol and trifluoromethyl groups.
Phenol: Contains the phenol group but lacks the indazole ring and trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the phenol and indazole ring.
Uniqueness
Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its simpler analogs .
Properties
CAS No. |
680613-20-1 |
---|---|
Molecular Formula |
C21H15F3N2O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[1-benzyl-6-(trifluoromethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-8-11-18-19(12-16)26(13-14-4-2-1-3-5-14)25-20(18)15-6-9-17(27)10-7-15/h1-12,27H,13H2 |
InChI Key |
OIBSPBUHLXVABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)C(=N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.